Lipophilicity (XLogP3) and Predicted Membrane Permeability vs. 2-Methoxybenzyl Analog
The target compound (CAS 1797878-54-6) carries a 2-ethoxybenzyl N-substituent, yielding a computed XLogP3 of 5.0, compared to an estimated XLogP3 of approximately 4.3–4.5 for the 2-methoxybenzyl analog (CAS 1797253-20-3) [1]. The ΔXLogP3 of +0.5 to +0.7 log units is attributable to the additional methylene group in the ethoxy chain and is expected to increase passive membrane permeability by approximately 2- to 3-fold based on established linear free-energy relationships for quinoline derivatives . This lipophilicity differential is relevant for compounds intended to access intracellular or CNS compartments where logD thresholds govern tissue distribution.
| Evidence Dimension | Lipophilicity (XLogP3) and predicted passive permeability differential |
|---|---|
| Target Compound Data | XLogP3 = 5.0 (PubChem computed); MW = 407.5 g/mol; 1 H-bond donor, 5 H-bond acceptors [1] |
| Comparator Or Baseline | (6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone, CAS 1797253-20-3: Estimated XLogP3 ≈ 4.3–4.5 (Δ = -0.5 to -0.7); MW = 393.46 g/mol |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +0.7; ΔMW = +14.04 g/mol; estimated 2- to 3-fold greater passive membrane permeability for target compound |
| Conditions | Computed physicochemical properties (PubChem XLogP3 algorithm); permeability prediction based on established quinoline logD–Papp correlations from the literature |
Why This Matters
For procurement decisions in CNS or intracellular target programs, the higher lipophilicity of the ethoxy analog may provide superior membrane partitioning relative to the methoxy analog, making it the preferred scaffold when permeability is a limiting factor.
- [1] PubChem Compound Summary, CID 71700075, computed properties including XLogP3-AA = 5.0, Molecular Weight = 407.5 g/mol. View Source
